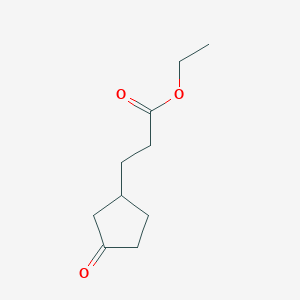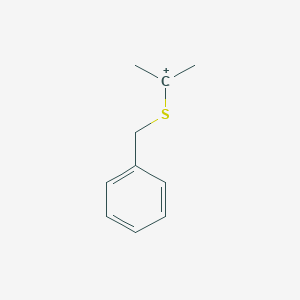![molecular formula C22H20N2O4 B14368570 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione CAS No. 93397-92-3](/img/structure/B14368570.png)
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione is a complex organic compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds characterized by an oxazine ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ortho-aminophenol, followed by cyclization and acetylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, each with distinct chemical and physical properties.
Scientific Research Applications
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Nile Red: A benzo[a]phenoxazine dye used for staining cellular membranes and lipid droplets.
Phenothiazine: A structurally similar compound with applications in antipsychotic medications and as a dye.
Phenazine: Another nitrogen-containing heterocyclic compound with antimicrobial and anticancer properties.
Uniqueness
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione stands out due to its specific functional groups, which impart unique chemical reactivity and biological activity. Its acetyl and diethylamino groups enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
93397-92-3 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-acetyl-9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H20N2O4/c1-4-24(5-2)13-6-9-17-18(10-13)28-22-19(12(3)25)21(27)16-11-14(26)7-8-15(16)20(22)23-17/h6-11,26H,4-5H2,1-3H3 |
InChI Key |
LRSLVVJQVMPFDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C(=C3O2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)

![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)

